molecular formula C7H3F6N B2623779 2,3,4-Trifluoro-5-(trifluoromethyl)aniline CAS No. 123973-35-3

2,3,4-Trifluoro-5-(trifluoromethyl)aniline

Cat. No.: B2623779
CAS No.: 123973-35-3
M. Wt: 215.098
InChI Key: JLKGQEBYBZBAKE-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of trifluoromethyl groups and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-(trifluoromethyl)aniline typically involves the nitration of 2,3,4-trifluorotoluene followed by reduction of the nitro group to an amine. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves high-pressure synthesis using solvents and liquid ammonia. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Activity
2,3,4-Trifluoro-5-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of various antibacterial agents. It is utilized in the production of fluoroquinolone antibiotics such as lomefloxacin, norfloxacin, and levofloxacin. These compounds exhibit low toxicity, prolonged efficacy, and minimal side effects, making them widely applicable in treating bacterial infections .

Case Study: Synthesis of Antimicrobial Compounds
Recent studies have demonstrated that derivatives of this compound possess potent antimicrobial properties. For instance, research indicated that certain synthesized diamides showed significant activity against Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 µM .

Agricultural Applications

Pesticide Development
This compound is also a key intermediate in the synthesis of agrochemicals. It has been shown to enhance the efficacy of pesticides against various plant pathogens. For example, derivatives synthesized from this compound demonstrated over 70% effectiveness in preventing wheat hypochnus and melon gray mold .

Table 1: Efficacy of Pesticide Derivatives

Compound NameTarget PathogenEfficacy (%)
N-acyl-N-(2,3,4-trifluorobenzene amido) propionic acid esterWheat hypochnus>70
N-acyl-N-(2,3,4-trifluorobenzene amido) propionic acid esterMelon gray mold>70

Material Science Applications

Liquid Crystal Materials
In materials science, this compound is employed as a precursor for synthesizing liquid crystal compounds. These materials are crucial for developing advanced display technologies due to their unique optical properties .

Case Study: Development of New Liquid Crystals
Research has shown that liquid crystals derived from this compound exhibit favorable thermal and optical characteristics suitable for use in LCDs (liquid crystal displays). The incorporation of trifluoromethyl groups enhances the stability and performance of these materials under varying conditions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trifluoro-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl groups and fluorine atoms on the benzene ring.

Biological Activity

2,3,4-Trifluoro-5-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl groups into organic compounds often enhances their pharmacological properties due to the unique electronic characteristics imparted by these substituents. This article reviews the biological activities of this compound, focusing on antimicrobial effects, anti-inflammatory properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by a benzene ring with multiple fluorine substituents, which significantly influences its reactivity and biological interactions. The trifluoromethyl groups are known for their strong electron-withdrawing effects, which can alter the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates promising efficacy against resistant strains .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDS. aureus
4-(Trifluoromethyl)aniline32MRSA
3-(Trifluoromethyl)aniline64M. tuberculosis

Anti-Inflammatory Potential

The anti-inflammatory properties of trifluoromethyl-substituted anilines have been explored through their effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Compounds with similar structures have demonstrated varying degrees of inhibition of NF-κB activity, suggesting a potential mechanism for reducing inflammation .

Table 2: Inhibition of NF-κB Activity by Trifluoromethyl Anilines

CompoundIC50 (µM)Effect on NF-κB Activity
This compoundTBDTBD
3-CF3-4-NO26.5Significant reduction
Cinnamic acid anilidesTBDModerate reduction

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of a series of trifluoromethyl-substituted anilines against various bacterial strains. The results indicated that compounds with higher fluorine content exhibited lower MIC values, suggesting enhanced antibacterial activity due to increased lipophilicity and electron-withdrawing effects .
  • Cell Viability Assays : In vitro assays conducted on human cell lines demonstrated that certain derivatives of trifluoromethyl anilines had IC50 values ranging from 3 to 6 µM against cancer cell lines such as MCF-7 and K562. These findings indicate potential applications in cancer therapy .

Properties

IUPAC Name

2,3,4-trifluoro-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-4-2(7(11,12)13)1-3(14)5(9)6(4)10/h1H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGQEBYBZBAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1N)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35 g of 2,3,4-trifluoro-5-nitro-benzotrifluoride in 150 ml of tetrahydrofuran were initially introduced into a hydrogenation apparatus, 3 g of Raney nickel were added and, after flushing with nitrogen, the mixture was hydrogenated to constant pressure with 30 bar of hydrogen at 25° to 45° C. After completion of the hydrogen uptake, the pressure was released and the reaction solution was filtered and subsequently fractionally distilled. 27 g of 2,3,4-trifluoro-5-amino-benzotrifluoride were obtained with a boiling point of 82° to 83° C. at 15 mbar.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

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